
1-Octene, 7-ethoxy-3,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octene, 7-ethoxy-3,7-dimethyl- is a chemical compound that belongs to the family of alkenes. It is a colorless liquid with a molecular formula of C12H24O. This compound is widely used in the chemical industry for the production of various products such as plastics, synthetic rubber, and lubricants.
作用機序
The mechanism of action of 1-Octene, 7-ethoxy-3,7-dimethyl- is not well understood. However, studies have suggested that it may act by disrupting the bacterial cell membrane. It may also inhibit the synthesis of bacterial proteins, which are essential for bacterial growth and survival.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1-Octene, 7-ethoxy-3,7-dimethyl-. However, studies have shown that it is relatively non-toxic and does not exhibit any significant adverse effects in animals.
実験室実験の利点と制限
The advantages of using 1-Octene, 7-ethoxy-3,7-dimethyl- in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its limited stability under certain conditions.
将来の方向性
There are several future directions for the research on 1-Octene, 7-ethoxy-3,7-dimethyl-. One direction is to further explore its antimicrobial properties and investigate its potential as a new antibacterial agent. Another direction is to study its potential as a chiral ligand in asymmetric catalysis. Furthermore, there is a need to investigate its toxicity and environmental impact, particularly in the context of its use in the chemical industry.
Conclusion:
In conclusion, 1-Octene, 7-ethoxy-3,7-dimethyl- is a chemical compound with several scientific research applications. It is used as a starting material for the production of various chemicals and has been studied for its antimicrobial properties. Although its mechanism of action is not well understood, it is relatively non-toxic and does not exhibit any significant adverse effects in animals. Further research is needed to explore its potential as a new antibacterial agent, chiral ligand, and to investigate its toxicity and environmental impact.
合成法
1-Octene, 7-ethoxy-3,7-dimethyl- can be synthesized through several methods. One of the most common methods is the reaction of 1-octene with ethanol and sulfuric acid. The reaction takes place at a high temperature and produces 1-Octene, 7-ethoxy-3,7-dimethyl- along with other by-products. Another method involves the reaction of 1-octene with ethyl diazoacetate in the presence of a catalyst. This method is more efficient and produces a higher yield of 1-Octene, 7-ethoxy-3,7-dimethyl-.
科学的研究の応用
1-Octene, 7-ethoxy-3,7-dimethyl- has several scientific research applications. It is used as a starting material for the production of various chemicals such as surfactants, polymers, and pharmaceuticals. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Furthermore, 1-Octene, 7-ethoxy-3,7-dimethyl- has been studied for its antimicrobial properties. Studies have shown that it exhibits antibacterial activity against several strains of bacteria.
特性
CAS番号 |
112576-45-1 |
|---|---|
製品名 |
1-Octene, 7-ethoxy-3,7-dimethyl- |
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
7-ethoxy-3,7-dimethyloct-1-ene |
InChI |
InChI=1S/C12H24O/c1-6-11(3)9-8-10-12(4,5)13-7-2/h6,11H,1,7-10H2,2-5H3 |
InChIキー |
PRGBEYMGFSMWPN-UHFFFAOYSA-N |
SMILES |
CCOC(C)(C)CCCC(C)C=C |
正規SMILES |
CCOC(C)(C)CCCC(C)C=C |
その他のCAS番号 |
112576-45-1 |
同義語 |
7-Ethoxy-3,7-dimethyl-1-octene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



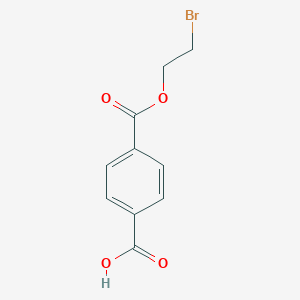
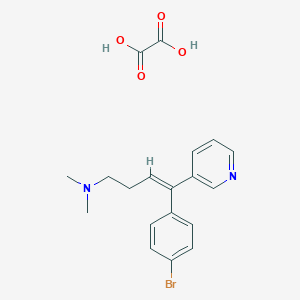
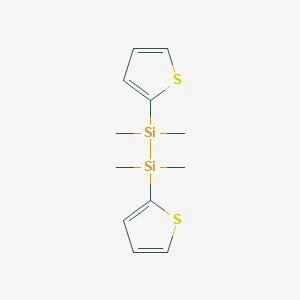
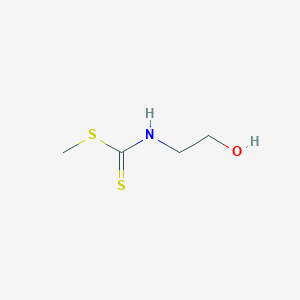


![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

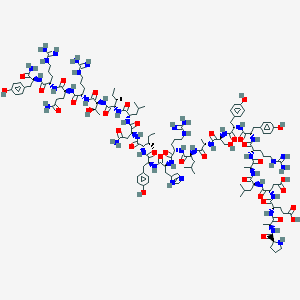
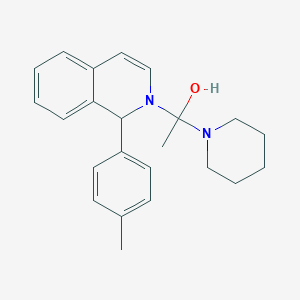
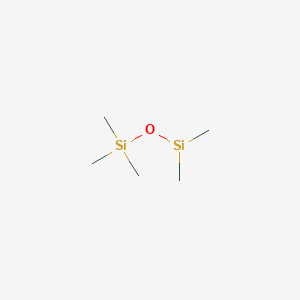
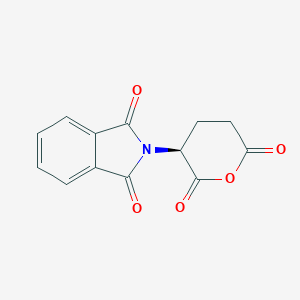
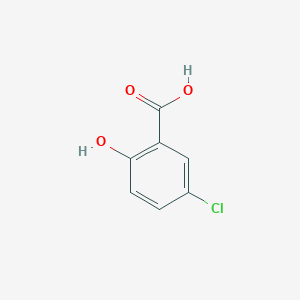
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)